Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Description
Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position, a furan-2-yl moiety at the 5-position, and a thioether-linked benzoate ester at the 3-position. This structure combines aromatic, heterocyclic, and ester functionalities, which are often associated with diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 4-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C16H15N3O3S/c1-19-14(13-4-3-9-22-13)17-18-16(19)23-10-11-5-7-12(8-6-11)15(20)21-2/h3-9H,10H2,1-2H3 |
InChI Key |
CZIMDNOIKFUUGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and triazole rings can play crucial roles in binding to these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents, highlighting differences in functional groups and their implications:
Key Observations :
- Substituent Impact :
- The methyl group at the 4-position (common in the target compound and 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) may enhance metabolic stability compared to phenyl or methoxyphenyl groups .
- Furan-2-yl at the 5-position (shared with Tryfuzol®) is associated with antioxidant activity, whereas thiophen-2-yl (as in 6l) may enhance lipophilicity and enzyme inhibition .
- Benzoate ester in the target compound likely improves solubility compared to morpholine or piperidine derivatives .
Physicochemical Properties
Biological Activity
Methyl 4-(((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a compound that integrates a furan ring, a triazole moiety, and a benzoate structure. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is Methyl 4-((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate. Its molecular formula is , with a molecular weight of approximately 299.36 g/mol. The structure features functional groups known for their biological activity, including the triazole and furan rings.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes by binding to their active sites, disrupting metabolic pathways critical for pathogen survival.
- Membrane Interaction : The furan ring may interact with cellular membranes, altering their integrity and function, which can lead to cell death in susceptible organisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- In Vitro Studies : Research has demonstrated that derivatives containing the triazole and furan moieties exhibit moderate to strong antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Methyl 4-((5-(furan-2-yl)-4-methyltriazole)thio)methyl)benzoate | S. aureus | 18 |
| Methyl 4-((5-(furan-2-yl)-4-methyltriazole)thio)methyl)benzoate | E. coli | 15 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines have shown that it can induce apoptosis in breast cancer cells (MCF7), with IC50 values indicating effective cytotoxicity at low concentrations .
- Mechanistic Insights : The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 25 | ROS Generation |
| HeLa | 30 | Apoptosis Induction |
Case Studies
A notable case study involved the synthesis of various derivatives of methyl 4-(((5-(furan-2-yl)-4-methyltriazole)thio)methyl)benzoate). These derivatives were screened for biological activity:
- Synthesis and Screening : A series of compounds were synthesized with varying substituents on the furan and triazole rings. The screening indicated that specific substitutions enhanced antimicrobial activity significantly.
- Structure–Activity Relationship (SAR) : The study concluded that the presence of electron-withdrawing groups on the furan ring improved antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
